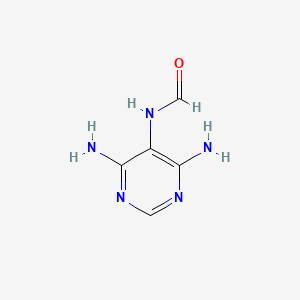

FAPy-adenine

Description

formed when adenine is exposed to ionizing radiation

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4,6-diaminopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUVUOSXNYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199228 | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5122-36-1 | |

| Record name | 4,6-Diamino-5-formamidopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of FAPy-Adenine: An In-Depth Technical Guide to its Formation from Adenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 4,6-diamino-5-formamidopyrimidine-adenine (FAPy-adenine), a significant lesion arising from oxidative damage to DNA. A thorough understanding of this mechanism is critical for researchers in fields ranging from oncology to neurodegenerative diseases, as well as for professionals involved in the development of therapeutics targeting DNA damage and repair pathways. This document details the reactive species involved, the key intermediate steps, and the factors influencing the yield of this lesion. Furthermore, it provides detailed experimental protocols for the induction and quantification of this compound, alongside data presentation and visualizations to facilitate a deeper understanding of the core concepts.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to cellular damage. Deoxyribonucleic acid (DNA) is a primary target of ROS, leading to a variety of lesions that can have profound biological consequences, including mutagenesis, cytotoxicity, and the initiation of carcinogenic processes. Among the various types of oxidative DNA damage, the formation of formamidopyrimidine (FAPy) lesions from purine (B94841) bases is of significant interest. This guide focuses specifically on the formation of this compound from its parent base, adenine (B156593).

This compound is a ring-opened form of adenine that disrupts the normal structure of the DNA helix. Its formation is a marker of significant oxidative insult and has been implicated in various pathological conditions. This document will elucidate the chemical transformations that lead to the generation of this compound, providing a foundational understanding for researchers investigating its biological impact and the cellular mechanisms that respond to this form of DNA damage.

The Chemical Mechanism of this compound Formation

The formation of this compound is primarily initiated by the hydroxyl radical (•OH), a highly reactive oxygen species generated through various endogenous and exogenous processes, including cellular metabolism, inflammation, and exposure to ionizing radiation.[1] The reaction proceeds through a series of well-defined steps:

-

Hydroxyl Radical Attack: The reaction cascade begins with the electrophilic addition of a hydroxyl radical to the C8 position of the adenine base.[1] This is a diffusion-controlled reaction with a high rate constant. Theoretical calculations have predicted the overall rate constant for the reaction of •OH with adenine to be approximately 2.17 x 10⁻¹² cm³ molecules⁻¹ s⁻¹.[2][3]

-

Formation of the C8-OH-Adduct Radical: The addition of the hydroxyl radical results in the formation of a transient C8-hydroxy-7,8-dihydroadeninyl radical (Ade-C8-OH•). This radical intermediate is a critical branching point in the oxidative degradation of adenine.

-

Bifurcation of the Reaction Pathway: The fate of the Ade-C8-OH• radical is dependent on the cellular redox environment, specifically the availability of oxygen.[4]

-

Reductive Pathway (Anoxic/Hypoxic Conditions): In the absence or under low concentrations of oxygen, the Ade-C8-OH• radical undergoes a one-electron reduction. This reduction leads to the opening of the imidazole (B134444) ring, yielding the stable this compound lesion.

-

Oxidative Pathway (Aerobic Conditions): In the presence of oxygen, the Ade-C8-OH• radical can be oxidized in a competing reaction. This one-electron oxidation results in the formation of 8-oxo-7,8-dihydroadenine (8-oxo-adenine), another significant oxidative DNA lesion.

-

The relative yields of this compound and 8-oxo-adenine are therefore a key indicator of the oxygen tension at the time of DNA damage.

Quantitative Data on Adenine Oxidation

The following tables summarize the available quantitative data on the kinetics and yields of adenine oxidation products. It is important to note that precise experimental yields of this compound versus 8-oxo-adenine under varying oxygen concentrations are not extensively documented in the literature and represent an area for further investigation.

| Parameter | Value | Reference |

| Overall Rate Constant for •OH + Adenine | 2.17 x 10⁻¹² cm³ molecules⁻¹ s⁻¹ | |

| Total Rate Constant for H-abstraction by •OH | 1.06 x 10⁻¹² cm³ molecules⁻¹ s⁻¹ | |

| Total Rate Constant for •OH Addition | 1.10 x 10⁻¹² cm³ molecules⁻¹ s⁻¹ |

Table 1: Reaction Rate Constants for Hydroxyl Radical with Adenine. This table provides theoretically calculated rate constants for the initial reactions between the hydroxyl radical and adenine.

| Condition | Product Ratio (this compound / 8-oxo-adenine) | Reference |

| Anoxic/Hypoxic | This compound is the major product | |

| Aerobic | 8-oxo-adenine formation is favored | |

| Irradiated DNA (in vitro) | 8-oxo-adenine is 3-6 fold more abundant than this compound |

Table 2: Relative Yields of this compound and 8-oxo-Adenine. This table summarizes the qualitative and semi-quantitative relationship between oxygen availability and the formation of the two major adenine oxidation products.

Experimental Protocols

This section provides detailed methodologies for the in vitro induction of this compound and its subsequent quantification using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Induction of Oxidative DNA Damage (In Vitro)

Objective: To generate this compound in a controlled laboratory setting using the Fenton reaction to produce hydroxyl radicals.

Materials:

-

Calf thymus DNA

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sodium phosphate (B84403) buffer (pH 7.4)

-

Chelating agent (e.g., EDTA), optional

-

Deionized, nuclease-free water

Protocol:

-

Prepare a solution of calf thymus DNA in sodium phosphate buffer (e.g., 1 mg/mL).

-

Prepare fresh solutions of FeSO₄ and H₂O₂ in deionized water.

-

To induce oxidative damage, add FeSO₄ to the DNA solution to a final concentration of 100 µM.

-

Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time can be optimized to achieve the desired level of damage.

-

To stop the reaction, add a chelating agent like EDTA to a final concentration of 5 mM to sequester the iron ions, or immediately proceed to DNA precipitation.

-

Precipitate the DNA by adding two volumes of ice-cold ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297).

-

Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.

-

Store the oxidatively damaged DNA at -20°C until analysis.

Quantification of this compound by Isotope Dilution LC-MS/MS

Objective: To accurately quantify the amount of this compound in an oxidatively damaged DNA sample.

Materials:

-

Oxidatively damaged DNA sample

-

Isotopically labeled internal standards for this compound (e.g., [¹⁵N₅]-FAPy-adenine) and normal nucleosides.

-

Enzyme cocktail for DNA hydrolysis:

-

Nuclease P1

-

Alkaline phosphatase

-

(Optional) Benzonase nuclease

-

-

Ammonium (B1175870) acetate buffer

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Protocol:

1. Enzymatic Hydrolysis of DNA: a. To 10-50 µg of the oxidatively damaged DNA, add a known amount of the isotopically labeled internal standards for this compound and the canonical nucleosides. The use of internal standards is crucial for accurate quantification by correcting for sample loss and variations in ionization efficiency. b. Add the appropriate buffer for the nuclease digestion (e.g., ammonium acetate buffer, pH 5.3 for Nuclease P1). c. Add Nuclease P1 (and Benzonase if used) and incubate at 37°C for 2-4 hours to digest the DNA into 3'-mononucleotides. d. Adjust the pH to ~8.0 by adding an appropriate buffer (e.g., Tris-HCl). e. Add alkaline phosphatase and incubate at 37°C for an additional 2-4 hours to dephosphorylate the mononucleotides to nucleosides. f. Terminate the reaction by heating or by adding an organic solvent. g. Centrifuge the sample to pellet the enzymes and any undigested material.

2. LC-MS/MS Analysis: a. Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis. b. Separate the nucleosides using a reverse-phase HPLC column with a gradient elution of a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for both the native and isotopically labeled this compound and the normal nucleosides.

- Example MRM transitions for this compound (dAf): The exact mass transitions should be optimized for the specific instrument used. A common transition would be the protonated molecular ion [dAf + H]⁺ as the precursor ion and a characteristic fragment ion (e.g., the base fragment) as the product ion. d. Quantify the amount of this compound by comparing the peak area ratio of the native this compound to its isotopically labeled internal standard against a standard curve prepared with known concentrations of both. e. Normalize the amount of this compound to the total amount of undamaged adenine in the sample to express the damage as lesions per 10⁶ or 10⁷ parent bases.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: this compound formation signaling pathway.

Caption: Experimental workflow for this compound analysis.

Conclusion

The formation of this compound is a complex process initiated by oxidative stress, with the hydroxyl radical playing a central role. The subsequent fate of the key adeninyl radical intermediate is highly dependent on the cellular oxygen status, leading to either the ring-opened this compound lesion or the oxidized 8-oxo-adenine. This guide has provided a detailed overview of this mechanism, along with practical experimental protocols for its study. A thorough understanding of these processes is essential for researchers aiming to unravel the intricate relationship between oxidative DNA damage, cellular repair mechanisms, and the pathogenesis of numerous human diseases. Further research is warranted to obtain more precise quantitative data on the yields of this compound under various physiological and pathological conditions, which will undoubtedly enhance our understanding of its biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Thermodynamics of the Reaction between the (•)OH Radical and Adenine: A Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of FAPy-Adenine in DNA Damage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions. Among these, the formamidopyrimidine (Fapy) lesions, including 4,6-diamino-5-formamidopyrimidine-adenine (FAPy-adenine), are significant products of purine (B94841) oxidation. While often overshadowed by its guanine (B1146940) counterpart, this compound presents a unique challenge to cellular processes due to its structural properties and mutagenic potential. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its formation, mutagenic consequences, and the cellular mechanisms employed for its repair. We present quantitative data on its effects on DNA replication and repair, detailed experimental protocols for its study, and visualizations of the key biological pathways involved. Understanding the intricacies of this compound-induced DNA damage is crucial for researchers in oncology, toxicology, and aging, as well as for professionals in drug development targeting DNA repair pathways.

Introduction

The stability of DNA is under constant assault from both endogenous and exogenous agents, with reactive oxygen species (ROS) being a major contributor to DNA damage. Oxidative damage to purine bases can lead to the formation of imidazole (B134444) ring-opened lesions known as formamidopyrimidines. This compound (4,6-diamino-5-N-formamidopyrimidine) is a significant, yet understudied, product of adenine (B156593) oxidation. Its formation disrupts the normal structure of DNA and can have profound consequences for the fidelity of DNA replication and transcription. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Formation of this compound

This compound is formed through the action of ROS, particularly the hydroxyl radical (•OH), on 2'-deoxyadenosine (B1664071) in DNA. The process is initiated by the addition of a hydroxyl radical to the C8 position of the adenine base, forming a C8-OH-adduct radical. This intermediate can then undergo one-electron reduction, leading to the opening of the imidazole ring and the formation of this compound[1]. This formation pathway is in competition with the one-electron oxidation of the C8-OH-adduct radical, which leads to the formation of 8-oxo-adenine[2]. The relative yields of this compound and 8-oxo-adenine are influenced by the cellular redox environment, with reductive conditions favoring the formation of this compound[2].

Mutagenic Potential of this compound

The presence of this compound in the DNA template can lead to mutations during DNA replication. While generally considered to be weakly mutagenic, the mutagenic potential of this compound is influenced by the sequence context[3][4]. Studies in mammalian cells have shown that this compound can induce A→C transversions, although at a low frequency[3][4].

Data Presentation: Mutagenicity of this compound

The following table summarizes the quantitative data on the mutagenicity of this compound in mammalian cells.

| Lesion | Sequence Context | Cell Line | Mutation Frequency (%) | Predominant Mutation | Reference |

| FAPy-dA | 5'-TAA | COS-7 | 0.4 | A→C | [3] |

| 8-oxo-dA | 5'-TAA | COS-7 | 0.8 | A→C | [3] |

| FAPy-dA | 5'-TAT | COS-7 | Not Detected | - | [3] |

| 8-oxo-dA | 5'-TAT | COS-7 | Not Detected | - | [3] |

Table 1: Mutational Frequencies of this compound and 8-Oxo-Adenine in COS-7 Cells.

Impact on DNA Polymerase Fidelity

This compound is a moderately efficient chain terminator for some DNA polymerases[5][6]. The presence of the lesion can cause DNA polymerase to stall, although the extent of this stalling is dependent on both the specific polymerase and the surrounding DNA sequence[5][6]. When bypass does occur, DNA polymerases can misincorporate nucleotides opposite the lesion, leading to mutations.

Cellular Repair of this compound

The primary mechanism for the repair of this compound in both prokaryotic and eukaryotic cells is the Base Excision Repair (BER) pathway[1][7]. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the restoration of the correct DNA sequence.

DNA Glycosylases Involved in this compound Repair

Several DNA glycosylases have been shown to recognize and excise this compound from DNA. In E. coli, the formamidopyrimidine DNA glycosylase (Fpg) is a key enzyme in the repair of FAPy lesions[2]. In mammalian cells, multiple DNA glycosylases, including Nei-like DNA glycosylase 1 (NEIL1) and NTH1, have been implicated in the removal of this compound[8].

Experimental Protocols

Synthesis of this compound Containing Oligonucleotides

The study of this compound requires the chemical synthesis of oligonucleotides containing this lesion at a specific site. This is typically achieved using phosphoramidite (B1245037) chemistry.

Protocol: Synthesis of this compound Phosphoramidite and Oligonucleotide

-

Protection of Deoxyadenosine (B7792050): Begin with 2'-deoxyadenosine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the N6-amino group with a suitable protecting group (e.g., benzoyl).

-

Formation of the Imidazole Ring Precursor: React the protected deoxyadenosine with an agent that will facilitate the subsequent ring-opening, such as a mild oxidizing agent.

-

Imidazole Ring Opening: Treat the intermediate with a reducing agent to open the imidazole ring, forming the formamidopyrimidine structure. This step is critical and requires careful control of reaction conditions to maximize yield.

-

Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

-

Purification: Purify the this compound phosphoramidite using column chromatography.

-

Solid-Phase Oligonucleotide Synthesis: Utilize the synthesized this compound phosphoramidite in a standard automated DNA synthesizer to incorporate the lesion into the desired oligonucleotide sequence.

-

Deprotection and Purification: Cleave the oligonucleotide from the solid support and remove all protecting groups using standard protocols. Purify the final this compound-containing oligonucleotide by HPLC.

Polymerase Stop Assay

This assay is used to determine the extent to which a DNA lesion blocks DNA polymerase progression.

Protocol: Polymerase Stop Assay with a this compound Template

-

Primer-Template Annealing: Anneal a 5'-radiolabeled or fluorescently labeled primer to a synthetic template oligonucleotide containing a site-specific this compound lesion.

-

Reaction Setup: Prepare a reaction mixture containing the annealed primer-template, a specific DNA polymerase, and all four dNTPs.

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme.

-

Quenching: Stop the reaction at various time points by adding a quenching buffer (e.g., formamide (B127407) with EDTA).

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using autoradiography or fluorescence imaging. The accumulation of product at the position of the lesion indicates polymerase stalling. The percentage of bypass can be quantified by comparing the intensity of the full-length product band to the sum of all product bands.

DNA Glycosylase Assay

This assay measures the activity of a DNA glycosylase in excising this compound from a DNA substrate.

Protocol: In Vitro DNA Glycosylase Assay

-

Substrate Preparation: Prepare a double-stranded oligonucleotide substrate containing a single, site-specific this compound residue. The strand containing the lesion should be 5'-end labeled with 32P or a fluorescent dye.

-

Reaction Setup: Incubate the DNA substrate with the purified DNA glycosylase in an appropriate reaction buffer.

-

AP Site Cleavage: After the glycosylase reaction, if the enzyme is monofunctional, treat the reaction mixture with an AP endonuclease (like APE1) or hot alkali to cleave the DNA backbone at the resulting abasic site. Bifunctional glycosylases will cleave the backbone themselves.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel and quantify the amount of cleaved product to determine the glycosylase activity. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration.

Detection of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Protocol: LC-MS/MS Analysis of this compound

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using standard protocols, taking care to prevent artifactual oxidation during the process.

-

DNA Digestion: Digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction to remove proteins, salts, and other contaminants.

-

LC-MS/MS Analysis: Inject the purified nucleoside sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Quantification: Monitor the specific precursor-to-product ion transition for this compound. Quantify the amount of this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Signaling Pathways and Cellular Responses

The presence of this compound primarily triggers the Base Excision Repair pathway. However, if the lesion persists, for example due to high levels of oxidative stress or deficiencies in repair enzymes, it can lead to replication fork stalling. Persistent stalling of replication forks can activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, which are master regulators of the DNA damage response[9][10][11][12][13]. These pathways can initiate cell cycle arrest to allow more time for repair, or if the damage is too extensive, trigger apoptosis.

Conclusion and Future Directions

This compound is a biologically significant DNA lesion that arises from oxidative stress. Although its mutagenic potential appears to be lower than that of other oxidative lesions like FAPy-guanine, its ability to stall DNA polymerases and its recognition by multiple DNA glycosylases highlight its importance in cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the impact of oxidative DNA damage.

Future research should focus on several key areas. A more comprehensive analysis of the mutagenic spectrum of this compound in different sequence contexts and in various human cell lines is needed. The kinetic parameters of human DNA glycosylases for this compound require more precise determination to fully understand the efficiency of its repair. Furthermore, elucidating the specific signaling pathways activated by this lesion, beyond BER, will provide a more complete picture of the cellular response to this form of DNA damage. A deeper understanding of the biological consequences of this compound will undoubtedly contribute to the development of novel strategies for the prevention and treatment of diseases associated with oxidative stress.

References

- 1. Pre-Steady-State Kinetic Studies of Nucleotide Incorporation into a Single-Nucleotide Gapped DNA Substrate Catalyzed by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 34.237.233.138 [34.237.233.138]

- 8. Repair of formamidopyrimidines in DNA involves different glycosylases: role of the OGG1, NTH1, and NEIL1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of switch from ATM to ATR signaling at the sites of DNA damage induced by low and high LET radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FAPy-Adenine in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and antioxidant defenses, inflicts a spectrum of damage on cellular macromolecules, with DNA being a critical target. Among the myriad of DNA lesions, the formation of formamidopyrimidines (Fapy) is a significant consequence of purine (B94841) oxidation. This technical guide provides an in-depth examination of FAPy-adenine (4,6-diamino-5-formamidopyrimidine), a key ring-opened adenine (B156593) lesion. We will explore its formation mechanism under oxidative stress, the primary DNA repair pathways responsible for its removal, and its biological consequences, including impacts on DNA replication and transcription. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated molecular pathways to serve as a comprehensive resource for researchers in the fields of DNA damage and repair, cancer biology, and therapeutic development.

Introduction to this compound

Under conditions of oxidative stress, ROS, particularly the hydroxyl radical (•OH), can attack DNA bases. While 8-oxoadenine (8-oxoA) is a well-studied oxidative adenine lesion, this compound (Fapy-Ade) is another major product formed through the opening of the imidazole (B134444) ring of the adenine base.[1][2] Fapy-Ade lesions are significant because they can disrupt the normal functioning of DNA, potentially leading to cytotoxic and mutagenic outcomes.[3][4] Their formation is comparable in yield to 8-oxopurines under certain conditions, highlighting their importance as biomarkers of oxidative stress.[5]

Formation of this compound

The primary mechanism for this compound formation involves the attack of a hydroxyl radical (•OH) at the C8 position of the adenine base. This leads to the formation of a C8-OH-adduct radical. Subsequent one-electron reduction of this intermediate results in the cleavage of the imidazole ring between the C8 and N9 positions, yielding the this compound lesion. This process is in competition with the one-electron oxidation of the same intermediate, which leads to the formation of 8-oxo-adenine.

DNA Repair of this compound

The primary cellular defense against this compound is the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase.

-

Recognition and Excision: In mammalian cells, this compound is primarily recognized and excised by the DNA glycosylase NTH1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1). These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Processing: The resulting AP site is then processed by AP endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation: DNA polymerase β (Pol β) then fills the single-nucleotide gap, and the nick is sealed by DNA ligase III, completing the repair process.

Biological Consequences of Unrepaired this compound

If not repaired, this compound lesions can have significant detrimental effects on cellular processes.

Replication Blockade and Mutagenesis

This compound can act as a blocking lesion to DNA polymerases, stalling DNA replication. This can lead to the collapse of replication forks and the formation of double-strand breaks, which are highly cytotoxic. When translesion synthesis (TLS) polymerases bypass the lesion, they can misincorporate bases. In vitro studies have shown that adenine and guanine (B1146940) are frequently incorporated opposite this compound, suggesting the potential for A:T → T:A and A:T → C:G transversions. While FAPy-guanine is considered more mutagenic than 8-oxo-guanine, this compound is generally found to be weakly mutagenic.

Transcriptional Interference

Similar to its effect on replication, this compound can also impede the progress of RNA polymerases, blocking transcription. Stalled transcription can trigger a transcription-coupled repair (TCR) response or, if unresolved, lead to cellular dysfunction and apoptosis.

Induction of Replication Stress Signaling

The stalling of replication forks by lesions such as this compound is a major source of replication stress. This stress activates the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint pathway. ATR, recruited to the stalled fork, phosphorylates and activates its downstream effector kinase, CHK1. Activated CHK1 then phosphorylates numerous substrates to coordinate a cellular response that includes cell cycle arrest, stabilization of the replication fork, and promotion of DNA repair.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding this compound.

Table 1: Relative Formation of FAPy-Purines vs. 8-Oxopurines

| Condition | Lesion Ratio (Fapy-lesion / 8-oxo-lesion) | Organism/System | Reference |

| γ-radiolysis (Anoxic) | Fapy-Gua > 8-oxoG | Chromatin | |

| Ionizing Radiation | Fapy-Ade is 3-6 fold less than 8-oxoG | Purified DNA / Cells | |

| Normal Liver DNA | Fapy-Gua > 8-oxoG | Wild Type Mice | |

| Cancer and Aging Model | Fapy-Ade ≈ 8-oxoG | Rat and Fish Liver |

Table 2: Mutagenicity of FAPy-Purines in Mammalian Cells

| Lesion | Sequence Context | Mutation Frequency | Predominant Mutation | Cell Line | Reference |

| Fapy-dG | 5'-TGT | ~30% | G → T | COS-7 | |

| Fapy-dG | 5'-TGA | ~8% | G → T | COS-7 | |

| 8-oxo-dG | 5'-TGT | ~24% | G → T | COS-7 | |

| 8-oxo-dG | 5'-TGA | ~6% | G → T | COS-7 | |

| Fapy-dA | Not specified | Weakly mutagenic | A → C | COS-7 |

Table 3: Kinetic Parameters for DNA Glycosylase Excision of Oxidized Bases

| Enzyme | Substrate | Km (nM) | kcat (min-1) | kcat/Km (min-1nM-1) | Reference |

| hNEIL1 | 5-OHU:G | 5.0 | 0.0905 | 0.018 | |

| hNEIL1 | 8-oxoG:C | 7.0 | 0.0039 | 0.0005 | |

| hOGG1 | 8-oxoG:C | 4.8 | 0.021 | 0.0044 | |

| Note: Direct kinetic data for this compound with human NTH1/NEIL1 is sparse. The data for other oxidized bases are provided for context. NEIL1 is known to be a primary enzyme for Fapy residue removal. |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is synthesized from established methods for detecting oxidative DNA lesions.

Methodology:

-

DNA Isolation: Extract genomic DNA from cells or tissues using a standard method that minimizes artifactual oxidation (e.g., methods including radical scavengers like deferoxamine).

-

Enzymatic Digestion: Digest the DNA to nucleosides.

-

Incubate DNA with nuclease P1 at 37°C for 2 hours.

-

Add alkaline phosphatase and continue incubation at 37°C for another 2 hours.

-

-

Internal Standard Spiking: Add a known amount of isotopically labeled this compound (e.g., [¹⁵N₅]-FAPy-adenine) to each sample to serve as an internal standard for accurate quantification.

-

Sample Cleanup (Optional): For complex samples, use solid-phase extraction (SPE) to remove contaminants that may interfere with LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the nucleoside mixture into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient elution (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol).

-

Perform mass spectrometric detection in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both native this compound and the labeled internal standard.

-

-

Quantification: Calculate the amount of this compound in the original DNA sample by comparing the ratio of the peak area of the endogenous lesion to that of the internal standard against a standard curve. Normalize the result to the total amount of unmodified adenine, quantified separately by HPLC-UV.

DNA Glycosylase Activity Assay

This protocol describes a common method to measure the activity of a DNA glycosylase (e.g., NEIL1) on a this compound-containing substrate.

Methodology:

-

Substrate Preparation: Synthesize a short oligonucleotide (e.g., 30-mer) containing a single, site-specific this compound lesion. Radiolabel the 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Anneal this labeled strand to its complementary unlabeled strand to create a duplex substrate.

-

Enzyme Reaction:

-

Incubate the purified DNA glycosylase (e.g., recombinant human NEIL1) with the ³²P-labeled duplex substrate in an appropriate reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

-

Perform the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Product Stabilization:

-

Stop the reaction by adding a formamide-containing loading buffer.

-

For bifunctional glycosylases with lyase activity like NEIL1, the enzyme will create a strand break. To visualize the product, heat denaturation is sufficient.

-

-

Gel Electrophoresis:

-

Separate the reaction products from the full-length substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Analysis:

-

Visualize the gel using a phosphorimager.

-

Quantify the percentage of the cleaved product relative to the total radioactivity in the lane. The amount of product formed is a measure of the enzyme's glycosylase/lyase activity.

-

Conclusion and Future Directions

This compound is a significant DNA lesion resulting from oxidative stress, with the potential to disrupt critical cellular processes like DNA replication and transcription. Its repair via the BER pathway is essential for maintaining genomic integrity. The blockage of polymerases by this compound can trigger replication stress signaling through the ATR-CHK1 pathway, highlighting its role in activating cellular damage responses. As a stable marker of oxidative damage, sensitive detection of this compound can provide valuable insights into the pathophysiology of diseases associated with oxidative stress, including neurodegenerative disorders and cancer. Future research should focus on developing more specific inhibitors for the glycosylases that recognize FAPy-lesions and further elucidating the downstream signaling consequences of this compound persistence, which could unveil novel targets for therapeutic intervention.

References

- 1. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fapyadenine is a moderately efficient chain terminator for prokaryotic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Discovery: Early Insights into FAPy-Adenine DNA Lesions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of DNA damage, the discovery of formamidopyrimidine (FAPy) lesions marked a significant step forward in understanding the multifaceted consequences of oxidative stress on the genome. Among these, FAPy-adenine (FAPy-A), a ring-opened derivative of adenine (B156593), has emerged as a critical area of study due to its mutagenic potential and its role as a harbinger of genomic instability. This technical guide delves into the seminal early studies that first identified and characterized this compound, providing a comprehensive overview of the foundational experimental methodologies, quantitative data, and the elucidation of the key biological pathways involved in its formation and repair. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the fields of DNA repair, carcinogenesis, and therapeutic intervention.

Formation of this compound: A Tale of Radical Attack

The formation of this compound is a direct consequence of oxidative damage to DNA, primarily initiated by the attack of hydroxyl radicals (•OH) on the adenine base.[1][2] Guanine is the most readily oxidized DNA base, however, adenine is also a significant target.[3] Early studies established that the reaction of •OH with adenine can occur at several positions, with addition to the C4, C5, and C8 positions of the imidazole (B134444) ring being the most prominent.[4] The C8-OH-adduct radical of adenine stands as a crucial intermediate, a branching point that can lead to the formation of either 8-oxo-adenine (8-oxo-A) or this compound.[5] The pathway leading to this compound involves the opening of the imidazole ring of adenine, a process that competes with the oxidation pathway that forms the more commonly studied 8-oxo-purines.[1]

Early Detection and Quantification Methodologies

The initial identification and quantification of this compound lesions were made possible by the development of sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was a cornerstone in these early investigations, often requiring derivatization of the DNA hydrolysates to make the lesions volatile for analysis.[6][7] High-performance liquid chromatography (HPLC) coupled with electrochemical detection (EC) also proved to be a valuable tool, offering a different modality for the separation and sensitive detection of these modified bases.[7] Later, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided a highly specific and sensitive method for the direct quantification of this compound in DNA samples.[8][9]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

-

DNA Hydrolysis: DNA samples were typically hydrolyzed to release the constituent bases. A common method involved heating the DNA in formic acid, although this was later found to potentially degrade FAPy lesions.[7]

-

Derivatization: The hydrolyzed sample was dried and then derivatized, for example, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to increase the volatility of the bases for GC analysis.

-

GC-MS Analysis: The derivatized sample was injected into a gas chromatograph equipped with a capillary column. The separated compounds were then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns. Selected ion monitoring (SIM) was often employed to enhance sensitivity and specificity.[6]

2. In Vitro DNA Polymerase Arrest Assay

This assay was crucial in demonstrating the blocking nature of this compound lesions on DNA replication.

-

Substrate Preparation: A single-stranded DNA template (e.g., M13 phage DNA) was subjected to oxidative damage to generate this compound lesions.[6] Alternatively, oligonucleotides containing a site-specific this compound lesion were chemically synthesized.

-

Primer Annealing: A radiolabeled (e.g., with 32P) or fluorescently labeled primer was annealed to the template upstream of the lesion site.

-

Polymerase Reaction: A DNA polymerase (e.g., T7 DNA polymerase or Klenow fragment of E. coli DNA polymerase I) and deoxynucleoside triphosphates (dNTPs) were added to the primer-template complex to initiate DNA synthesis.[6][10]

-

Gel Electrophoresis: The reaction products were denatured and separated by size on a denaturing polyacrylamide gel. The gel was then imaged to visualize the DNA fragments. The presence of this compound lesions in the template resulted in the appearance of truncated DNA fragments, indicating that the polymerase had stalled at the site of the lesion.[6]

Quantitative Data from Early Studies

Early research focused on quantifying the yield of this compound under various conditions and comparing its abundance to other oxidative DNA lesions.

| Lesion | Inducing Agent | DNA Source | Detection Method | Relative Yield/Observation | Reference |

| This compound | Hypoxanthine/Xanthine Oxidase/Fe3+/EDTA | ss M13 mp18 phage DNA | GC/IDMS-SIM | A dominant base modification observed. | [6] |

| This compound | Ionizing Radiation | Cellular DNA | GC-MS | FAPy-Gua is more predominantly formed than FAPy-Ade. | [11] |

| This compound | γ-radiolysis | Aqueous solution of DNA | Not specified | 10-fold less efficient formation than FAPy-dG. | [5] |

The Biological Response: Repair of this compound

The primary cellular defense against this compound lesions is the Base Excision Repair (BER) pathway.[12][13] This multi-step process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.

The key enzyme responsible for recognizing and excising this compound is formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM in E. coli.[14] Fpg is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses an AP lyase activity that incises the DNA backbone at the resulting abasic site.[15][16] In mammalian cells, enzymes from the NEIL family of DNA glycosylases, such as NEIL1, have been shown to recognize and excise FAPy lesions.[13]

Following the action of the glycosylase, the BER pathway proceeds with the activity of AP endonuclease (APE1), which further processes the strand break. DNA polymerase β (Pol β) then fills the single-nucleotide gap and removes the 5'-deoxyribosephosphate (dRP) moiety. Finally, the nick in the DNA backbone is sealed by a DNA ligase, completing the repair process.[17]

Experimental Protocol: Fpg Enzyme Kinetics Assay

-

Substrate Preparation: A double-stranded oligonucleotide containing a single, site-specifically placed this compound lesion was synthesized. One of the strands was typically labeled with a radioisotope (e.g., 32P) or a fluorescent tag at the 5' end.

-

Enzyme Reaction: The labeled DNA substrate was incubated with purified Fpg protein in a suitable reaction buffer at a specific temperature (e.g., 37°C). Aliquots of the reaction were taken at various time points.

-

Product Analysis: The reactions were quenched (e.g., by adding a stop solution and heating) and the products were separated by denaturing polyacrylamide gel electrophoresis. The amount of the cleaved product (a shorter DNA fragment) was quantified using phosphorimaging or fluorescence scanning.

-

Kinetic Parameter Determination: The initial reaction rates were determined at different substrate concentrations. These data were then used to calculate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the Fpg-catalyzed excision of this compound.[16]

Conclusion

The early investigations into this compound lesions laid a critical foundation for our current understanding of oxidative DNA damage and repair. These pioneering studies, through the development and application of novel experimental techniques, successfully identified this compound as a significant product of oxidative stress, elucidated its formation mechanism, and characterized its biological processing by the Base Excision Repair pathway. The quantitative data and detailed methodologies from this era continue to inform contemporary research into the roles of FAPy lesions in mutagenesis, disease etiology, and the development of targeted therapeutic strategies. This guide serves to encapsulate this foundational knowledge, providing a valuable technical resource for the next generation of scientists dedicated to unraveling the complexities of genomic integrity.

References

- 1. Occurrence, Biological Consequences, and Human Health Relevance of Oxidative Stress-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA oxidation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Genetic effects of oxidative DNA damages: comparative mutagenesis of the imidazole ring-opened formamidopyrimidines (Fapy lesions) and 8-oxo-purines in simian kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fapyadenine is a moderately efficient chain terminator for prokaryotic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simple bypass assay for DNA polymerases shows that cancer‐associated hypermutating variants exhibit differences in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Base excision repair - Wikipedia [en.wikipedia.org]

- 13. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Fpg/Nei Family of DNA Glycosylases: Substrates, Structures and Search for Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Substrate specificity of Fpg protein. Recognition and cleavage of oxidatively damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

FAPy-Adenine as an Endogenous DNA Adduct: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formamidopyrimidines (FAPy) are significant endogenous DNA lesions resulting from oxidative damage to purine (B94841) bases. Specifically, 4,6-diamino-5-formamidopyrimidine (FAPy-adenine or Fapy-Ade) arises from the imidazole (B134444) ring-opening of adenine (B156593) following attack by reactive oxygen species (ROS). While less studied than its guanine (B1146940) counterpart (FAPy-guanine), this compound represents a persistent threat to genomic integrity. It can act as a moderate block to DNA replication and exhibits weak mutagenic potential, contributing to A→C transversions.[1][2] The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases such as NTH1 and NEIL1.[3] Understanding the formation, repair, and biological consequences of this compound is critical for research into aging, neurodegenerative diseases like Alzheimer's, and cancer.[4][5] This document provides an in-depth technical overview of this compound, including its biochemical formation, repair mechanisms, mutagenic profile, and detailed protocols for its synthesis and quantification.

Formation of this compound

Endogenous this compound is a product of oxidative DNA damage, primarily initiated by hydroxyl radicals (•OH) attacking the C8 position of adenine. This process generates a common radical intermediate that can also lead to the formation of 8-oxo-7,8-dihydroadenine (8-oxo-Ade).[6][7] Under oxygen-deficient conditions, the formation of the ring-opened this compound lesion is favored over 8-oxo-Ade.[8] This imidazole ring scission fundamentally alters the structure of the purine base, disrupting its normal base-pairing properties and interaction with DNA processing enzymes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fapyadenine is a moderately efficient chain terminator for prokaryotic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repair of formamidopyrimidines in DNA involves different glycosylases: role of the OGG1, NTH1, and NEIL1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Oxidized nucleoside | Alzheimer's disease | TargetMol [targetmol.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004816) [hmdb.ca]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic effects of oxidative DNA damages: comparative mutagenesis of the imidazole ring-opened formamidopyrimidines (Fapy lesions) and 8-oxo-purines in simian kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of FAPy-Adenine: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the electronic properties of DNA lesions is paramount for deciphering their biological consequences and developing targeted therapies. This technical guide delves into the theoretical studies of the electronic structure of FAPy-adenine (N-(4,6-diamino-5-pyrimidinyl)formamide), a significant product of oxidative DNA damage.

This compound is an imidazole (B134444) ring-opened derivative of adenine (B156593), formed through the action of reactive oxygen species (ROS) on DNA.[1] Its presence in the genome can have significant biological implications, including potential mutagenicity and cytotoxicity.[2] Theoretical and computational chemistry offer powerful tools to investigate the intrinsic electronic properties of such lesions, providing insights into their reactivity, stability, and interactions with DNA polymerases and repair enzymes. While dedicated theoretical studies on the electronic structure of this compound are limited, extensive research on the analogous FAPy-guanine lesion and other adenine derivatives provides a robust framework for understanding its characteristics.[3]

Core Electronic Properties: A Comparative Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules like this compound.[4][5] These methods can predict key parameters that govern the molecule's behavior within a biological system.

Due to the scarcity of direct computational studies on this compound, the following table summarizes key electronic properties based on analogous compounds, such as FAPy-guanine and oxidized adenine derivatives, calculated at the M06-2x/6-31++G** level of theory in an aqueous phase.[6] These values provide a reasonable approximation of what can be expected for this compound and serve as a valuable reference for future computational investigations.

| Property | Description | Expected Value for this compound (in eV) | Reference/Analog |

| Vertical Ionization Potential (VIP) | The energy required to remove an electron from the molecule without changing its geometry. | ~7.5 - 8.5 | FAPy-Guanine, Adenine Derivatives |

| Adiabatic Ionization Potential (AIP) | The energy difference between the neutral molecule and the cation in their respective optimized geometries.[6] | ~7.0 - 8.0 | FAPy-Guanine, Adenine Derivatives[6] |

| Vertical Electron Affinity (VEA) | The energy released when an electron is added to the molecule without changing its geometry. | ~-0.5 - 0.5 | FAPy-Guanine, Adenine Derivatives |

| Adiabatic Electron Affinity (AEA) | The energy difference between the neutral molecule and the anion in their respective optimized geometries.[7] | ~0.0 - 1.0 | FAPy-Guanine, Adenine Derivatives[7] |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. | ~-6.0 - -5.0 | Adenine[8] |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. | ~-1.0 - 0.0 | Adenine[8] |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.[8] | ~5.0 - 6.0 | Adenine[8] |

Disclaimer: The values presented in this table are estimations based on theoretical studies of structurally similar molecules and should be confirmed by direct computational analysis of this compound.

Experimental and Computational Methodologies

The theoretical investigation of this compound's electronic structure involves a multi-step computational protocol. The following outlines a typical workflow employed in such studies:

Computational Protocol for Electronic Structure Calculation

-

Model System Construction: The initial step involves building a 3D model of the this compound molecule. For more biologically relevant studies, this can be extended to the FAPy-adenosine nucleoside or a short DNA oligonucleotide containing the lesion.

-

Geometry Optimization: The initial structure is then optimized to find its most stable energetic conformation. This is typically performed using DFT methods, such as the B3LYP or M06-2X functionals, with a suitable basis set like 6-31G(d,p) or larger.[4][6]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out using a higher level of theory, for instance, the M06-2x functional with the 6-31++G** basis set, to obtain accurate electronic properties.[6] Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM) to mimic the aqueous environment of the cell.

-

Analysis of Results: The output from these calculations provides the key electronic parameters summarized in the table above. Further analysis can include the visualization of molecular orbitals (HOMO and LUMO) and the distribution of electron density to identify reactive sites within the molecule.

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for the theoretical investigation of this compound's electronic structure.

Caption: A flowchart of the computational workflow for studying this compound's electronic structure.

Signaling Pathways and Biological Implications

The electronic properties of this compound are intrinsically linked to its biological consequences. For instance, a lower ionization potential compared to canonical adenine could facilitate the formation of radical cations, potentially leading to further reactions and more complex DNA damage. The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) can provide clues about how DNA repair enzymes, such as formamidopyrimidine-DNA glycosylase (Fpg), recognize and excise this lesion.[3]

The following diagram illustrates a simplified conceptual pathway from the formation of this compound to its potential biological outcomes.

Caption: Biological consequences stemming from the formation of this compound.

References

- 1. Quantum chemical calculation of the (S)-9-(2,3-dihydroxypropyl)adenine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fapyadenine is a moderately efficient chain terminator for prokaryotic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Exploring the Electronic Interactions of Adenine, Cytosine, and Guanine with Graphene: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT and MD Studies of Formaldehyde-Derived DNA Adducts: Molecular-Level Insights into the Differential Mispairing Potentials of the Adenine, Cytosine, and Guanine Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Electronic Properties of Cordycepin in the Adenine Nucleoside Landscape: A Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A theoretical study of structures and electron affinities of radical anions of guanine-cytosine, adenine-thymine, and hypoxanthine-cytosine base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

FAPy-Adenine Formation Induced by Hydroxyl Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative damage to DNA is a constant threat to genomic integrity and a key etiological factor in a range of pathologies, including cancer and neurodegenerative diseases. Among the various lesions formed, formamidopyrimidines (Fapy lesions), such as FAPy-adenine (4,6-diamino-5-formamidopyrimidine), represent a significant class of purine (B94841) modifications induced by hydroxyl radicals. This technical guide provides a comprehensive overview of the formation of this compound, detailing the underlying chemical mechanisms, robust experimental protocols for its detection and quantification, and a summary of its biological significance. The content is structured to serve as a practical resource for researchers in the fields of DNA damage and repair, toxicology, and drug development.

Introduction

Reactive oxygen species (ROS) are endogenously generated during normal cellular metabolism and can also be induced by exogenous agents such as ionizing radiation.[1] The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, readily attacking all components of the DNA molecule.[2] Attack on purine bases, particularly adenine (B156593), can lead to the formation of various lesions, including 8-oxo-adenine (8-oxo-Ade) and the imidazole (B134444) ring-opened this compound.[3][4] While 8-oxo-purines have been extensively studied, FAPy lesions are gaining increasing attention due to their significant formation levels and potent mutagenic properties.[3][4] this compound is formed from a common radical intermediate as 8-oxo-adenine, with the relative yields depending on the local redox environment.[3] Understanding the mechanisms of this compound formation and its biological consequences is crucial for elucidating the pathophysiology of oxidative stress-related diseases and for the development of targeted therapeutic interventions.

Mechanism of this compound Formation

The formation of this compound is initiated by the addition of a hydroxyl radical to the C8 position of the adenine base. This creates a C8-OH-adduct radical. This intermediate can then undergo one of two competing pathways: a one-electron oxidation to form 8-oxo-adenine, or a one-electron reduction and subsequent imidazole ring opening to yield this compound.[3] The partitioning between these two pathways is influenced by the cellular redox state, with reductive conditions favoring the formation of this compound.[3]

Caption: Mechanism of this compound and 8-oxo-Adenine formation from a common intermediate.

Quantitative Data on this compound Formation

The yield of this compound formation is dependent on the source and dose of hydroxyl radicals. The following tables summarize quantitative data from studies using gamma-radiolysis and Fenton-type reactions to induce oxidative DNA damage.

Table 1: this compound Formation by Gamma-Radiolysis of DNA

| Radiation Dose (Gy) | This compound Yield (lesions / 10^6 DNA bases) | Reference |

| 10 | ~1.5 | [5] |

| 50 | ~7.5 | [6] |

| 100 | ~15 | [6] |

| 200 | ~28 | [5] |

Table 2: this compound vs. 8-oxo-Adenine Formation Ratio

| Oxidative System | This compound / 8-oxo-Adenine Ratio | Conditions | Reference |

| Gamma-radiolysis (N2O) | ~1.2 | Anoxic | [3] |

| Gamma-radiolysis (Air) | ~0.8 | Oxic | [3] |

| Fenton Reaction (low H2O2) | ~1.5 | Reductive | [7] |

| Fenton Reaction (high H2O2) | ~0.5 | Oxidative | [8] |

Experimental Protocols

Accurate detection and quantification of this compound are essential for studying its biological roles. The following sections provide detailed methodologies for inducing hydroxyl radical damage and for analyzing this compound by mass spectrometry.

Induction of Hydroxyl Radical Damage

The Fenton reaction is a widely used method to generate hydroxyl radicals in vitro.[7][8]

Materials:

-

Calf thymus DNA (or other DNA of interest)

-

Iron(II) sulfate (B86663) heptahydrate (FeSO4·7H2O)

-

Hydrogen peroxide (H2O2, 30%)

-

Sodium phosphate (B84403) buffer (pH 7.4)

-

Nuclease P1

-

Alkaline phosphatase

Procedure:

-

Prepare a solution of DNA (e.g., 1 mg/mL) in sodium phosphate buffer.

-

Prepare fresh solutions of FeSO4 (e.g., 10 mM) and H2O2 (e.g., 100 mM).

-

To the DNA solution, add FeSO4 to a final concentration of 100 µM.

-

Initiate the reaction by adding H2O2 to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a chelating agent like EDTA or by immediate DNA precipitation with cold ethanol.

-

Hydrolyze the DNA to nucleosides using nuclease P1 and alkaline phosphatase for subsequent analysis.

Gamma-radiolysis of water is a precise method for generating a known flux of hydroxyl radicals.[5][6]

Materials:

-

DNA solution in phosphate buffer

-

A source of gamma radiation (e.g., 60Co or 137Cs)

Procedure:

-

Prepare a solution of DNA in phosphate buffer. The concentration should be optimized based on the desired dose and detection sensitivity.

-

Place the DNA solution in a suitable container (e.g., a microcentrifuge tube).

-

Expose the sample to a calibrated gamma-ray source to deliver a specific dose (e.g., 10-200 Gy).

-

After irradiation, the DNA can be directly analyzed or stored at -80°C.

Quantification of this compound by Mass Spectrometry

GC-MS is a highly sensitive method for the quantification of DNA adducts, including this compound, after derivatization to increase their volatility.

Protocol for GC-MS Analysis of this compound:

-

DNA Hydrolysis: Hydrolyze 50-100 µg of DNA with formic acid (88%) at 140°C for 40 minutes in a sealed tube under vacuum.

-

Derivatization:

-

Lyophilize the hydrolysate to dryness.

-

Add 50 µL of a derivatizing agent mixture, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) (2:1 v/v).

-

Heat the mixture at 120°C for 30 minutes in a sealed vial.

-

-

GC-MS Analysis:

-

GC Column: Use a fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor the characteristic ions for the derivatized this compound. For accurate quantification, use a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-FAPy-adenine).[9][10]

-

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, thus reducing sample preparation time and potential artifacts.

Protocol for LC-MS/MS Analysis of this compound:

-

DNA Hydrolysis: Enzymatically digest 20-50 µg of DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

LC Separation:

-

Column: Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

-

Gradient:

-

0-5 min: 2% B

-

5-15 min: 2-30% B

-

15-20 min: 30-95% B

-

20-25 min: 95% B

-

25-30 min: Re-equilibrate at 2% B

-

-

Flow Rate: 0.2 mL/min.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate in multiple reaction monitoring (MRM) mode.

-

Mass Transitions:

-

FAPy-adenosine: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion (e.g., the protonated adenine base).

-

Internal Standard: Use a stable isotope-labeled FAPy-adenosine and monitor its corresponding mass transition.[12]

-

-

Caption: Experimental workflow for the analysis of this compound.

Biological Significance and Repair

This compound is a mutagenic lesion that can block DNA replication and transcription.[3] It is primarily repaired by the Base Excision Repair (BER) pathway.[13] The repair process is initiated by a DNA glycosylase, such as Nei-like DNA glycosylase 1 (NEIL1), which recognizes and excises the damaged base.[14] This creates an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.[13][14]

Caption: Base Excision Repair (BER) pathway for this compound.

Conclusion

This compound is a significant DNA lesion formed by hydroxyl radical attack, with important implications for genomic stability and human health. This guide has provided a detailed overview of its formation, quantification, and biological processing. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers investigating the multifaceted roles of oxidative DNA damage in health and disease. Further research into the precise biological consequences of this compound and the factors that modulate its formation and repair will be critical for developing effective strategies to mitigate the deleterious effects of oxidative stress.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 3. The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gamma irradiation of adenine and guanine adsorbed into hectorite and attapulgite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ irradiation with different dose rates induces different DNA damage responses in Petunia x hybrida cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Modulation of DNA breakage induced via the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Endogenous Landscape: A Technical Guide to Background FAPy-Adenine Levels in Healthy Tissues

For Immediate Release

This technical guide provides a comprehensive overview of the background levels of 4,6-diamino-5-formamidopyrimidine (FAPy-adenine), a significant DNA adduct resulting from oxidative stress, in healthy tissues. This document is intended for researchers, scientists, and drug development professionals interested in the fields of DNA damage, carcinogenesis, and toxicology. It consolidates available quantitative data, details experimental protocols for this compound detection, and presents key molecular pathways and experimental workflows through standardized diagrams.

Introduction: this compound as a Biomarker of Oxidative Stress

Reactive oxygen species (ROS) are continuously generated as byproducts of normal cellular metabolism and through exposure to environmental agents. These reactive molecules can induce damage to cellular macromolecules, including DNA. The oxidation of adenine (B156593) in DNA leads to the formation of several lesions, among which is this compound.[1] This adduct is formed through the imidazole (B134444) ring-opening of the adenine base.[1] The presence of this compound in DNA can disrupt normal cellular processes, such as replication and transcription, and if not repaired, can lead to mutations and contribute to the etiology of various diseases, including cancer.

While often studied in the context of disease or exposure to carcinogens, it is crucial to establish the baseline or background levels of this compound in healthy, unexposed tissues. These endogenous levels represent the steady-state balance between DNA damage and repair. Understanding this baseline is fundamental for accurately assessing the impact of exogenous agents and for the development of sensitive biomarkers for disease risk and progression.

Quantitative Levels of this compound in Healthy Tissues

Establishing definitive background levels of this compound across various healthy tissues is a complex analytical challenge due to the low abundance of this adduct and the potential for artifactual oxidation during sample preparation. While the scientific literature confirms the existence of detectable background levels of this compound in living cells, a comprehensive database of these levels across a wide range of healthy human and animal tissues is still an active area of research.

For context, the levels of a related oxidative DNA lesion, 7,8-dihydro-8-oxoadenine (8-oxo-adenine), have been reported to be approximately 0.7 lesions per 10^6 nucleotides in a human cell line. It is plausible that this compound exists at a comparable or slightly lower order of magnitude in healthy tissues.

This guide will be updated as more quantitative data from peer-reviewed studies become available. Researchers are encouraged to contribute to this growing body of knowledge by performing carefully controlled studies to quantify endogenous this compound levels in various healthy biological matrices.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound requires highly sensitive and specific analytical techniques. The two primary methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for this compound Quantification

The overall process for measuring this compound in a biological sample involves several key steps, as illustrated in the workflow diagram below.

Detailed Protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct detection of this compound as a modified nucleoside (2'-deoxyadenosine adduct).

1. DNA Extraction and Purification:

-

Homogenize 50-100 mg of healthy tissue in a suitable lysis buffer.

-

Perform sequential enzymatic digestion with RNase A and Proteinase K to remove RNA and proteins.

-

Extract DNA using phenol-chloroform followed by ethanol (B145695) precipitation.

-

Resuspend the purified DNA pellet in an appropriate buffer and quantify using UV spectrophotometry.

2. Enzymatic Hydrolysis of DNA:

-